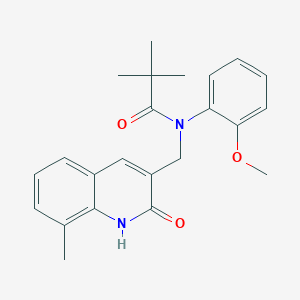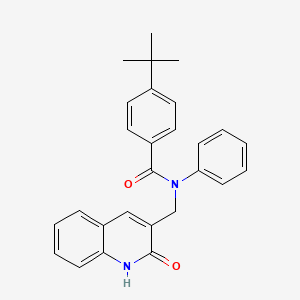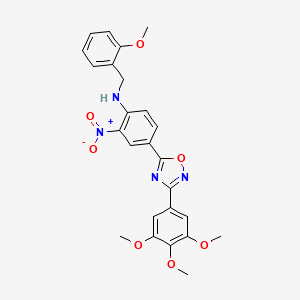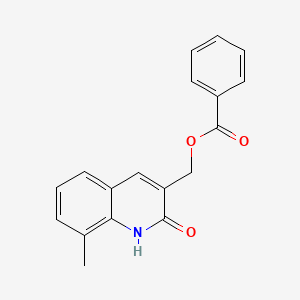
(2-hydroxy-8-methylquinolin-3-yl)methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
The mechanism of action of (2-hydroxy-8-methylquinolin-3-yl)methyl benzoate is not fully understood. However, it has been suggested that the compound may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. The antimicrobial activity of the compound may be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and bacteria at low concentrations. The compound has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as a cancer therapy. Additionally, the compound has been shown to have antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2-hydroxy-8-methylquinolin-3-yl)methyl benzoate is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. Additionally, the compound has been shown to have low toxicity in vitro, suggesting that it may be safe for use in humans. However, one limitation of the compound is its relatively low solubility in water, which may make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on (2-hydroxy-8-methylquinolin-3-yl)methyl benzoate. One area of interest is the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Additionally, further research is needed to elucidate the compound's mechanism of action and to optimize its synthesis method. Finally, the compound's potential as a new class of antimicrobial agents could be explored further, particularly in the context of emerging antibiotic resistance.
Méthodes De Synthèse
The synthesis of (2-hydroxy-8-methylquinolin-3-yl)methyl benzoate involves the reaction of 8-hydroxyquinoline-3-carboxylic acid with methanol and thionyl chloride. The resulting compound is then treated with sodium methoxide to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
(2-hydroxy-8-methylquinolin-3-yl)methyl benzoate has potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been shown to exhibit antiproliferative activity against cancer cells, making it a potential candidate for cancer therapy. Additionally, the compound has been shown to have antimicrobial activity against a range of bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-12-6-5-9-14-10-15(17(20)19-16(12)14)11-22-18(21)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAWRQMFTDTJCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-(prop-2-en-1-yl)acetamide](/img/structure/B7715385.png)

![4-ethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715395.png)
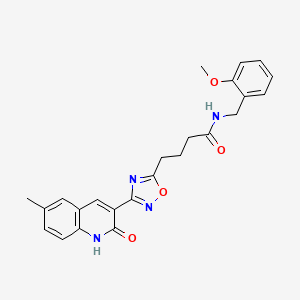
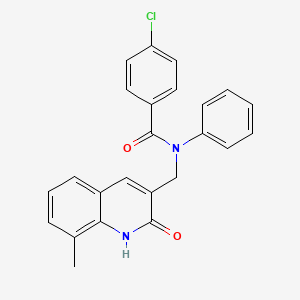

![ethyl 2-(4-{[4-chloro-3-(trifluoromethyl)phenyl]sulfamoyl}phenoxy)acetate](/img/structure/B7715416.png)
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7715417.png)

